Chitinase-IN-1
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Overview
Description
Chitinase-IN-1 is a small molecule inhibitor specifically designed to inhibit chitinase enzymes. Chitinases are glycoside hydrolases that catalyze the hydrolysis of chitin, a long-chain polymer of N-acetylglucosamine, which is a major component of the exoskeletons of arthropods and the cell walls of fungi
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chitinase-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may involve the use of protecting groups, coupling reactions, and purification steps to obtain the final product with high purity. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The process may include the use of continuous flow reactors, automated synthesis platforms, and advanced chromatographic methods to ensure consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
Chitinase-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents onto the molecule, altering its properties and activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chitinase-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Chitinase-IN-1 exerts its effects by binding to the active site of chitinase enzymes, thereby inhibiting their catalytic activity. This inhibition prevents the hydrolysis of chitin, disrupting the growth and development of chitin-containing organisms such as fungi and insects. The molecular targets of this compound include various chitinase isoforms, and the pathways involved in its mechanism of action are related to the degradation of chitin and the regulation of chitinase activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Chitinase-IN-1 include other chitinase inhibitors such as allosamidin, argifin, and argadin. These compounds also target chitinase enzymes and exhibit varying degrees of potency and selectivity .
Uniqueness
This compound is unique in its specific inhibition of chitinase enzymes, making it a valuable tool for studying chitinase-related processes and developing targeted therapies. Its distinct chemical structure and mechanism of action differentiate it from other chitinase inhibitors, providing unique advantages in various applications .
Properties
IUPAC Name |
2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-11-20-21-15(25-11)10-19-8-9-22-17(23)13-6-2-4-12-5-3-7-14(16(12)13)18(22)24/h2-7,19H,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPDOCZSFWEMOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CNCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.